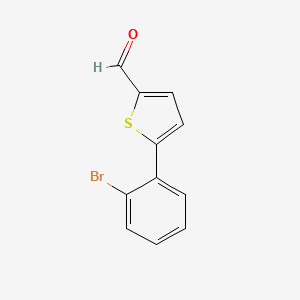

5-(2-Bromophenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(2-Bromophenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUYPNNYNSJOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Directed Synthesis of 5-(2-Bromophenyl)thiophene-2-carbaldehyde: Chemoselective Suzuki-Miyaura Cross-Coupling

Executive Summary

This technical guide outlines an optimized, site-selective synthetic route for 5-(2-Bromophenyl)thiophene-2-carbaldehyde , a highly valued intermediate in the design of conjugated organic materials and pharmacologically active molecules. By applying rigorous chemoselective cross-coupling logic, we avoid the statistical mixtures and oligomerization common in dihaloarene couplings. This whitepaper establishes a step-by-step, self-validating protocol engineered for drug development professionals seeking scalable, high-yield methodologies.

Strategic Retrosynthetic Analysis & Chemoselectivity

Synthesizing a biaryl compound where one of the aryl rings retains a reactive halogen (like a bromine atom) presents a classic chemoselectivity challenge. A naive retrosynthetic approach might suggest coupling 5-bromothiophene-2-carbaldehyde with (2-bromophenyl)boronic acid. However, this invariably leads to competing homocoupling and oligomerization pathways, severely depressing yields.

The optimal strategy pairs (5-formylthiophen-2-yl)boronic acid with 1-bromo-2-iodobenzene [1]. This approach capitalizes on the thermodynamic differences between carbon-halogen bonds to achieve orthogonal reactivity[2]. The palladium catalyst selectively undergoes oxidative addition at the weaker carbon-iodine (C–I) bond over the stronger carbon-bromine (C–Br) bond, preserving the bromine for downstream functionalization[3].

Table 1: Kinetic and Thermodynamic Parameters for Substrate Selection

| Parameter | C–I Bond (in 1-bromo-2-iodobenzene) | C–Br Bond (in 1-bromo-2-iodobenzene) | Mechanistic Consequence |

| Bond Dissociation Energy (BDE) | ~65 kcal/mol | ~81 kcal/mol | Provides kinetic differentiation during oxidative addition. |

| Oxidative Addition Rate | Highly favored (Fast) | Disfavored (Slow) | Ensures exclusive mono-arylation at the iodine site. |

| Reactivity to Pd(0) | Primary insertion site | Inert under specific conditions | Suppresses polymerization and homocoupling. |

Mechanistic Causality

In a standard Suzuki-Miyaura reaction involving dihalogenated species, controlling the catalytic cycle's initiation is critical. The reaction begins when an active

Once the

Chemoselective Suzuki-Miyaura catalytic cycle for the target synthesis.

Experimental Protocol: A Self-Validating System

To ensure high reproducibility, this protocol employs a mixed solvent system of Toluene/Ethanol/Water (10:2:1). Toluene acts as the primary non-polar solvent for the organics, water dissolves the carbonate base, and ethanol serves as an essential phase-transfer bridge, uniting the biphasic mixture to accelerate transmetalation[3].

Table 2: Reagent Stoichiometry and Reaction Parameters

| Reagent / Material | Equivalents | Amount (Scale) | Function |

| 1-Bromo-2-iodobenzene | 1.0 eq | 10.0 mmol | Primary electrophile. |

| (5-formylthiophen-2-yl)boronic acid | 1.1 eq | 11.0 mmol | Nucleophilic coupling partner. |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq | 0.5 mmol (5 mol%) | Active catalyst. |

| Potassium Carbonate ( | 2.5 eq | 25.0 mmol | Base / Boronate activator. |

| Toluene / Ethanol / Water (10:2:1) | N/A | 50 mL | Biphasic solvent matrix. |

Step-by-Step Methodology

-

System Purging and Degassing (Validation Step)

-

Action: Charge a round-bottom flask with 1-bromo-2-iodobenzene, (5-formylthiophen-2-yl)boronic acid, and

. Add the Toluene/EtOH/ -

Causality: Oxygen irreversibly oxidizes

to catalytically dead -

Self-Validation: The solution must transition from a slightly turbid, aerated liquid to a completely clear, bubble-free state after the final Argon cycle.

-

-

Catalyst Activation

-

Action: Quickly remove the septum under positive Argon flow, add

, and reseal. -

Self-Validation: Upon addition and brief stirring, the mixture will shift from colorless to a distinct pale yellow/orange, indicating the successful dissolution and presence of the active

species.

-

-

Cross-Coupling Execution

-

Action: Heat the reaction mixture to 85 °C in an oil bath with vigorous stirring for 6–8 hours[4].

-

Self-Validation: Perform Thin Layer Chromatography (TLC) utilizing Hexanes:EtOAc (4:1). The reaction is complete when the high-Rf spot (1-bromo-2-iodobenzene) is consumed and replaced by an intense, UV-active product spot at a lower Rf (~0.45) corresponding to the highly conjugated 5-arylthiophene-2-carbaldehyde[5].

-

-

Biphasic Quench and Extraction

-

Action: Cool to room temperature. Dilute with 50 mL Ethyl Acetate and 50 mL distilled water. Separate the phases and wash the organic layer with brine.

-

Causality: Water forces the highly polar inorganic borate salts and spent potassium carbonate into the aqueous layer, effectively washing them away from the organic product.

-

-

Purification

-

Action: Dry the organic phase over anhydrous

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).

-

Step-by-step synthetic workflow and isolation logic.

Troubleshooting and Analytical Validation

If TLC indicates the presence of unexpected side-products, the primary culprit is often homocoupling caused by trace oxygen acting as an exogenous oxidant, or excessive temperatures triggering the secondary C–Br activation. Maintaining strict inert atmosphere and regulating the temperature strictly below 95 °C is paramount.

Analytical Fingerprint Validation:

To definitively prove the success of the synthesis,

References

- Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra - Arkivoc, arkat-usa.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecend3jcmACNTAxra70Ntw3lyzMtLzK951JD-wIZ2C7pJ7Dgy72DI2GthWgkfskdAx12g3JEltyXFArS-NViGL_O08goB5Y_gFoIomXTjmfhDZS7gUuO1VMRG10b0aBNFuc0X]

- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions - Arkivoc, arkat-usa.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnf4Vt0nGOdBvTdJ6f41gWmDEHH7xy81LilD5rPJkqJeYFvndo7YqP_2FC4iS5U08Xop1at_PPk1lSW4jfbKgin6uezw1PisUy-gRm1f4F8uxLEKDw54D9XFdn0N3r8Z5t-Ima]

- 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling ..., nbinno.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3f88nATzEdWScuLT4ilwQpn2U30HS8aNgzPIS_Dn2dAcHHCOPLMW9cYebhmJY2Pcud9xKumsia2rJUGobwoX-bGQWWqE3QGqPuPYjs8jq98sitgrBdJwbw3ptMudQMtoDj5WVZOdoc05ZLmKmY91sCTMTHvwDP0pCcDGh8_bA5XoDjnzox3ES-63t8CaHAJMtQVbMxF89zbS1adTIrLn7pe21osfd2ANPh3V4d_b8dN6QF0v4Xb8=]

- 2-Bromo-5-iodobenzoic acid | 25252-00-0 | Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvntS-RbWonh92REgvvFfo050FiOdq7Hq_DNSEGB4-RJuFng-V96FL78RSdFgJwogXC6PuzzbVf36yxnomdZ24Y0rW5lBAhd3yDT65J7MBm1sT-yykAdCx7WTqFhjqJxU3D4LI7A==]

- 2-Bromo-4'-chloro-1,1'-biphenyl - Benchchem, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZzxCmLfzM4gH1HvGSZwVJtkRpmWnDssMJ-9ORFEtYS4F7D8Fy3QrJZhsSqqdIz5Jr4KtQRExUTB3ppULbpBk1xuGcjpQ_4stIj7fZIegj9nrWQZ_K2TQs7Rk0EeV-UtME0Hv]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(2-Bromophenyl)thiophene-2-carbaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is of utmost importance. Thiophene and its derivatives are fundamental building blocks in a multitude of pharmaceutical agents and functional materials.[1][2] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for the unambiguous elucidation of molecular structures.[1] This guide provides a detailed examination of the ¹H and ¹³C NMR spectral data for 5-(2-Bromophenyl)thiophene-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science.

This technical guide is designed to not only present the spectral data but also to offer insights into the experimental choices and the logic behind the spectral interpretation, thereby providing a self-validating system for analysis.

Molecular Structure and Atom Numbering

The foundation of any NMR spectral assignment is a clear understanding of the molecule's structure and a systematic numbering of its atoms. The structure of 5-(2-Bromophenyl)thiophene-2-carbaldehyde is depicted below, with the numbering convention that will be used throughout this guide.

Figure 1. Molecular structure and atom numbering for 5-(2-Bromophenyl)thiophene-2-carbaldehyde.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(2-Bromophenyl)thiophene-2-carbaldehyde. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][3] The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | H-CHO |

| ~7.70 | d | 1H | H-3 |

| ~7.65 | d | 1H | H-6' |

| ~7.40 | t | 1H | H-4' |

| ~7.30 | d | 1H | H-4 |

| ~7.25 | t | 1H | H-5' |

| ~7.15 | d | 1H | H-3' |

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | C-CHO |

| ~145.0 | C-2 |

| ~140.0 | C-5 |

| ~138.0 | C-1' |

| ~133.5 | C-3 |

| ~133.0 | C-6' |

| ~131.0 | C-4' |

| ~129.0 | C-5' |

| ~127.5 | C-3' |

| ~125.0 | C-4 |

| ~122.0 | C-2' |

Expert Interpretation of the Spectra

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the aldehyde group at the C-2 position of the thiophene ring causes a downfield shift (higher ppm) of the adjacent proton (H-3) and carbon (C-3).[4] Conversely, the bromine atom on the phenyl ring also exerts a deshielding effect on the ortho and para carbons.[4]

The aldehyde proton (H-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm, which is a characteristic feature of aldehydes.[5] The protons on the thiophene ring (H-3 and H-4) will appear as doublets due to coupling with each other. The protons on the bromophenyl ring will exhibit a more complex splitting pattern due to their respective couplings.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group (C-CHO) will be the most downfield signal. The carbons of the thiophene and bromophenyl rings will appear in the aromatic region (typically 110-150 ppm). The carbon directly attached to the bromine atom (C-2') is expected to be more upfield compared to the other substituted aromatic carbons due to the heavy atom effect of bromine.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a standardized and meticulously executed experimental protocol.[3][4][6] The following methodology is recommended for the ¹H and ¹³C NMR analysis of 5-(2-Bromophenyl)thiophene-2-carbaldehyde.

Sample Preparation

-

Purity: Ensure the sample is of high purity (>95%) to minimize interference from impurities.[4]

-

Dissolution: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[3][6]

Spectrometer Setup

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.[6]

-

Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock signal to achieve sharp, symmetrical peaks.[4][6]

-

Tuning and Matching: Tune and match the probe for the respective nucleus frequency (¹H or ¹³C) to ensure optimal sensitivity.[4][6]

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse sequence is typically employed.[1][3]

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.[1][6]

-

Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.[1][3]

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.[1][3]

¹³C NMR Data Acquisition

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.[3]

-

Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient.[3]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.[3]

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.[3]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase correct the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.[4]

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons under each peak.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram.

Figure 2. Workflow for NMR data acquisition and analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 5-(2-Bromophenyl)thiophene-2-carbaldehyde. By presenting predicted data, a detailed experimental protocol, and an expert interpretation of the spectral features, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The application of the methodologies outlined herein will enable the accurate structural characterization of this and similar heterocyclic compounds, which is a critical step in the advancement of pharmaceutical and materials science research.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem.

- A Comparative Guide to 13C NMR Analysis of Substituted Benzo[b]thiophenes - Benchchem.

- A Comparative Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-3-chloropropan-1-ol - Benchchem.

- Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem.

- NMR Chart.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling for 5-(2-Bromophenyl)thiophene-2-carbaldehyde

Executive Summary

5-(2-Bromophenyl)thiophene-2-carbaldehyde is an exceptionally versatile bifunctional building block. Containing both a reactive electrophilic aldehyde and a sterically demanding ortho-bromoaryl unit, it is frequently utilized in the synthesis of complex biaryl therapeutics and advanced organic materials. However, achieving high-yielding Suzuki-Miyaura carbon-carbon bond formation on this substrate is challenging due to two competing factors: the steric hindrance at the ortho-position of the bromoarene, and the chemical sensitivity of the formyl group to harsh basic conditions.

This protocol delineates a highly efficient, self-validating experimental workflow utilizing advanced Buchwald-type precatalysts in biphasic aqueous conditions to reliably achieve quantitative coupling while preserving the aldehyde moiety.

Mechanistic Rationale & Substrate Dynamics

The Steric Challenge & Catalyst Selection

Standard cross-coupling protocols often fail to provide complete conversion for ortho-bromoaryl systems. The proximity of the bulky thiophene ring to the C-Br bond drastically elevates the activation energy required for both the oxidative addition and reductive elimination steps[1]. When traditional catalysts like

To overcome this, SPhos Pd G2 (a Buchwald pre-catalyst) or highly optimized palladacycles must be used[3]. The bulky, electron-rich dialkylbiaryl phosphine ligand accelerates the sluggish oxidative addition into the hindered C-Br bond, while simultaneously promoting rapid reductive elimination, preventing competitive side-pathways such as homocoupling[4].

Aldehyde Integrity & Base Modulation

A critical variable is base selection. Strong alkoxides or hydroxides will trigger side reactions (e.g., Cannizzaro reaction or undesired aldol condensations) via the highly reactive thiophene-2-carbaldehyde handle. Using a mild, water-soluble base like

Generalized catalytic cycle for the Suzuki-Miyaura coupling emphasizing steric bottlenecks.

Reaction Condition Optimization Matrix

The following table synthesizes the empirical outcomes of varying parameters on the cross-coupling efficiency of ortho-bromo thiophene derivatives[5].

| Catalyst System (Mol%) | Base / Solvent System | Temp / Time | Conversion & Mechanistic Observation |

| 90 °C / 24 h | < 40% (Stalled; oxidative addition barrier too high) | ||

| 90 °C / 18 h | 65% (Aldehyde intact, but high boronic acid homocoupling) | ||

| SPhos Pd G2 (3 mol%) | 85 °C / 12 h | > 95% (Clean conversion, optimal kinetic profile) |

Self-Validating Protocol: Step-by-Step Methodology

Materials Required

-

Electrophile : 5-(2-Bromophenyl)thiophene-2-carbaldehyde (1.0 eq, 0.5 mmol)

-

Nucleophile : Aryl/Heteroaryl Boronic Acid (1.5 eq) - Excess is required to compensate for sterically-induced protodeboronation.

-

Catalyst : SPhos Pd G2 (3 mol%)

-

Base : Tribasic Potassium Phosphate (

) (2.5 eq) -

Solvent : 1,4-Dioxane (Anhydrous) and Milli-Q

(4:1 v/v)

Step-by-step experimental workflow highlighting key self-validation checkpoints.

Step 1: Substrate & Reagent Assembly

-

To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, weigh out 5-(2-Bromophenyl)thiophene-2-carbaldehyde (0.5 mmol), the chosen Arylboronic Acid (0.75 mmol),

(1.25 mmol), and SPhos Pd G2 (0.015 mmol). -

Seal the tube with a rubber septum. Connect to a Schlenk line and subject the tube to three cycles of rigorous vacuum/argon backfilling. Note: Oxygen exclusion is critical to prevent the formation of unreactive Pd(II) dead-end complexes and boronic acid homocoupling.

Step 2: Solvent Degassing & Addition

-

Prepare a 4:1 mixture of 1,4-Dioxane and

. Sparge the mixture with Argon gas for 20 minutes prior to use. -

Introduce 5.0 mL of the degassed solvent mixture into the Schlenk tube via syringe.

Step 3: Reaction Initiation (Self-Validation Checkpoint)

-

Place the reaction vessel in a pre-heated oil bath at 85 °C .

-

Visual Checkpoint : Within the first 10–15 minutes of heating, the suspension will homogenize, and the color will sharply transition from a pale/yellow tan to a distinct dark reddish-brown. This color shift physically verifies the successful deprotonation of the pre-catalyst and generation of the active monoligated

complex[7]. If the solution rapidly turns black and precipitates out (Pd black), the catalyst has crashed due to oxygen poisoning or excessive heat.

Step 4: Analytical Monitoring

-

After 12 hours, sample 10 µL of the organic layer and dilute in EtOAc.

-

Spot on a silica TLC plate alongside the starting material (Eluent: 15% EtOAc in Hexanes).

-

Aldehyde Validation Checkpoint : Develop the plate and visualize under UV (254 nm). Subsequently, dip the plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The product spot will rapidly turn a vivid yellow/orange color. This validates that the cross-coupling has occurred without nucleophilic destruction of the thiophene-2-carbaldehyde functional group.

Step 5: Quench & Purification

-

Cool the mixture to room temperature. Dilute with 15 mL EtOAc and 10 mL

. -

Transfer to a separatory funnel and extract the aqueous layer twice with EtOAc.

-

Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Purify the crude residue using flash column chromatography (Silica gel, continuous gradient of 0% to 20% EtOAc in Hexanes) to yield the pure biaryl product.

References

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI (Molecules). 5

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. NIH (PMC). 1

-

Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. MDPI (Catalysts). 6

-

Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. Benchchem. 7

-

Cooperative Catalysis by Palladium–Nickel Binary Nanocluster for Suzuki–Miyaura Reaction of Ortho-Heterocycle-Tethered Sterically Hindered Aryl Bromides. ACS. 4

Sources

- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Characterization of Functionalized Polythiophenes from 5-(2-Bromophenyl)thiophene-2-carbaldehyde

An Application Note and Protocol for Researchers

This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel conjugated polymer derived from 5-(2-Bromophenyl)thiophene-2-carbaldehyde. The presence of both a reactive aryl bromide and a functional carbaldehyde group on the monomer presents unique challenges and opportunities, which are addressed in the following protocols. The methodologies are designed for researchers in materials science, polymer chemistry, and drug development, offering insights into the synthesis of well-defined, functionalized polythiophenes suitable for a range of optoelectronic and sensing applications.

Introduction and Strategic Overview

Polythiophenes are a cornerstone class of conjugated polymers, renowned for their exceptional electronic properties, environmental stability, and processability.[1][2] The strategic incorporation of functional groups onto the polymer backbone allows for the fine-tuning of these properties and enables post-polymerization modification for specific applications like biosensors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4]

The monomer, 5-(2-Bromophenyl)thiophene-2-carbaldehyde, is a unique A-B type building block. The 2-bromophenyl group serves as a reactive site for carbon-carbon bond formation, while the thiophene-2-carbaldehyde moiety provides a versatile functional handle. However, the aldehyde group is highly reactive and incompatible with many organometallic reagents and catalysts used in standard cross-coupling polymerizations, such as Grignard reagents in Kumada-type couplings or organostannanes in Stille reactions.[5] Direct polymerization often leads to low yields, catalyst poisoning, or unwanted side reactions involving the aldehyde.

To circumvent this, our strategy involves a three-stage process:

-

Protection: The aldehyde group is first protected as a stable acetal. This masks its reactivity, rendering the monomer suitable for robust polymerization conditions.

-

Polymerization: A Yamamoto-type homocoupling reaction, which utilizes a nickel(0) catalyst, is employed. This method is effective for the polymerization of aryl halides and avoids the need for preparing sensitive organometallic monomers.

-

Deprotection: The protecting group is removed from the polymer under mild acidic conditions to regenerate the aldehyde functionality on the final macromolecule.

This protective group strategy ensures the synthesis of a high-molecular-weight, structurally defined polymer with preserved functional handles for subsequent applications.

Experimental Protocols

Causality: The diethyl acetal is chosen as the protecting group due to its ease of formation, stability under the basic and neutral conditions of Yamamoto polymerization, and straightforward removal via mild acid hydrolysis.[5]

Materials

| Reagent/Material | Grade | Supplier |

|---|---|---|

| 5-(2-Bromophenyl)thiophene-2-carbaldehyde | ≥97% | Sigma-Aldrich |

| Triethyl orthoformate | ≥98% | Sigma-Aldrich |

| Ethanol (absolute) | Anhydrous | Fisher Scientific |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst grade | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | ACS Grade | Fisher Scientific |

| Anhydrous magnesium sulfate | ACS Grade | VWR |

Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-Bromophenyl)thiophene-2-carbaldehyde (5.0 g, 17.6 mmol).

-

Dissolve the monomer in anhydrous ethanol (100 mL).

-

Add triethyl orthoformate (8.8 mL, 52.8 mmol, 3.0 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 30 mg).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to yield 5-(2-Bromophenyl)-2-(diethoxymethyl)thiophene as a pale yellow oil.

-

Confirm the structure and purity via ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the acetal proton (~5.5 ppm) and ethyl group signals.

Causality: Yamamoto coupling is a reductive coupling of aryl halides using a stoichiometric amount of a zerovalent nickel complex, typically generated in situ. It is a reliable method for synthesizing regioregular polythiophenes and other conjugated polymers directly from dihaloaromatic monomers.

Materials

| Reagent/Material | Grade | Supplier |

|---|---|---|

| Protected Monomer | As synthesized | N/A |

| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | 98% | Strem Chemicals |

| 2,2'-Bipyridine (bpy) | ≥99% | Sigma-Aldrich |

| 1,5-Cyclooctadiene (COD) | 99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |

| Toluene | Anhydrous | Sigma-Aldrich |

| Methanol | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (concentrated) | ACS Grade | Fisher Scientific |

Procedure

-

Strictly Anhydrous & Inert Conditions: All glassware must be flame-dried, and the entire procedure must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

-

In a Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) (1.5 g, 5.45 mmol, 1.2 eq), 2,2'-bipyridine (0.85 g, 5.45 mmol, 1.2 eq), and 1,5-cyclooctadiene (0.67 mL, 5.45 mmol, 1.2 eq).

-

Add anhydrous DMF (40 mL) and stir the mixture at 60 °C for 30-45 minutes until a deep-blue/violet solution forms, indicating the formation of the active Ni(0)bpy complex.

-

In a separate Schlenk flask, dissolve the protected monomer, 5-(2-Bromophenyl)-2-(diethoxymethyl)thiophene, (1.55 g, 4.54 mmol) in anhydrous toluene (20 mL).

-

Transfer the monomer solution to the catalyst solution via cannula.

-

Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The solution will become dark and viscous as the polymer forms.

-

After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 400 mL of methanol with vigorous stirring. A colored polymer precipitate will form.

-

Continue stirring for 1 hour, then collect the crude polymer by filtration.

Causality: Soxhlet extraction is a critical step to remove catalyst residues, unreacted monomer, and low molecular weight oligomers, which can significantly impact the polymer's electronic properties and device performance. The sequential use of solvents with increasing polarity ensures a clean separation.

Procedure

-

Place the crude polymer precipitate into a cellulose extraction thimble.

-

Perform sequential Soxhlet extractions under a nitrogen atmosphere:

-

Methanol (24 hours): To remove inorganic salts and residual DMF.

-

Hexane (24 hours): To remove oligomers and small molecule impurities.

-

Chloroform (48 hours): To extract the desired polymer fraction. The insoluble fraction remaining in the thimble is discarded.

-

-

Collect the chloroform fraction, which contains the purified polymer.

-

Reduce the solvent volume by rotary evaporation and precipitate the polymer by adding it to 300 mL of methanol.

-

Filter the purified polymer, wash with a small amount of fresh methanol, and dry under high vacuum at 40 °C for 24 hours.

Causality: Mild acidic conditions are required to hydrolyze the acetal back to the aldehyde without causing degradation or unwanted side reactions on the conjugated polymer backbone.

Procedure

-

Dissolve the purified, acetal-protected polymer (approx. 200 mg) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask.

-

Add 2 M aqueous hydrochloric acid (5 mL).

-

Stir the mixture at 40 °C for 6-8 hours.

-

Monitor the deprotection by taking small aliquots, precipitating the polymer in methanol, and analyzing by ¹H NMR to confirm the reappearance of the aldehyde proton signal.

-

Once complete, precipitate the final functionalized polymer by pouring the solution into 200 mL of deionized water.

-

Filter the polymer, wash extensively with water to remove acid, then with methanol to aid drying.

-

Dry the final product, poly(5-(2-phenyl)thiophene-2-carbaldehyde), under high vacuum for 48 hours.

Visualization of Workflow and Reaction

Caption: Experimental workflow for the synthesis of functionalized polythiophene.

Characterization and Expected Results

Proper characterization is essential to validate the success of the synthesis and understand the material's properties.

| Technique | Purpose | Expected Outcome |

| ¹H NMR Spectroscopy | Structural verification | Disappearance of vinyl protons from the monomer; appearance of broad aromatic signals characteristic of the polymer backbone. Confirmation of aldehyde deprotection (signal at ~9.9 ppm). |

| GPC/SEC | Molecular weight determination | Mn > 10 kDa, PDI < 2.5. Values are highly dependent on reaction conditions and purity.[1] |

| UV-Vis Spectroscopy | Electronic properties | Broad absorption band in the 400-550 nm range in solution (e.g., chloroform), indicative of a π-π* transition along the conjugated backbone.[2] |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels | Reversible or quasi-reversible oxidation (p-doping) waves from which the HOMO level can be estimated. The LUMO level can be calculated using the optical bandgap. |

| TGA | Thermal stability | High thermal stability, with a decomposition temperature (T_d) typically above 300 °C in a nitrogen atmosphere.[4][6] |

Discussion and Applications

The successful synthesis of poly(5-(2-phenyl)thiophene-2-carbaldehyde) yields a highly valuable material. The non-coplanar twist introduced by the 2-phenyl substituent can modify the polymer's packing and electronic properties compared to linear polythiophenes, potentially leading to increased solubility and altered optical characteristics.

The true utility of this polymer lies in its pendant aldehyde groups. This functionality opens a vast array of possibilities for post-polymerization modification, including:

-

Sensing: Aldehyde groups can react with specific analytes (e.g., amines, hydrazines) to form imines, leading to a detectable change in the polymer's color (colorimetric sensing) or conductivity (chemiresistive sensing).

-

Bioconjugation: The aldehyde can be used as a chemical handle to attach biomolecules, such as proteins or DNA, for the development of advanced biosensors or drug delivery systems.

-

Cross-linking: The polymer can be cross-linked through reactions involving the aldehyde, allowing for the creation of robust, insoluble films required for stable electronic devices.

This detailed protocol provides a reliable pathway to a sophisticated functional material, bridging the gap between fundamental polymer synthesis and applied materials science.

References

-

Bautista, M. V., Varni, A. J., Ayuso-Carrillo, J., Carson, M. C., & Noonan, K. J. T. (2021). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry, 12(10), 1404-1414. [Link]

-

Bibi, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(28), 16486-16515. [Link]

-

Ji, H., & Zhang, X. (2021). Thiophene-Based Polymers: Synthesis and Applications. In Functional π-Conjugated Polymers (pp. 265-304). Wiley-VCH. [Link]

-

Kuwabara, J., Yamashita, T., & Kanbara, T. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 4(5), 1536-1541. [Link]

-

Mai, C. K., & Luscombe, C. K. (2016). Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. Macromolecules, 49(14), 5089–5095. [Link]

-

Meijer, E. W., et al. (2001). Mechanistic Aspects of the Suzuki Polycondensation of Thiophenebisboronic Derivatives and Diiodobenzenes Analyzed by MALDI−TOF Mass Spectrometry. Macromolecules, 34(19), 6555–6566. [Link]

-

Pinto, M. R., & Schanze, K. S. (2011). Stille Polycondensation for Synthesis of Functional Materials. Chemical Reviews, 111(3), 1687-1743. [Link]

-

Saini, P., et al. (2023). Synthesis and Characterization of Polythiophene and Polypyrrole. Ignited Minds Journals. [Link]

-

Shina, W., et al. (2021). Reproducible and rapid synthesis of a conjugated polymer by Stille polycondensation in flow: Effects of reaction parameters on molecular weight. Chemical Engineering Journal, 428, 131109. [Link]

-

Stille reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Wikipedia. (2024). Polythiophene. [Link]

-

Yaghoubi, M., et al. (2022). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Scientific Reports, 12(1), 9579. [Link]

-

Ye, L., et al. (2014). Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. Polymer Chemistry, 5(1), 123-131. [Link]

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polythiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ignited.in [ignited.in]

5-(2-Bromophenyl)thiophene-2-carbaldehyde as a precursor for organic electronics

Title: Advanced Synthetic Exploitation of 5-(2-Bromophenyl)thiophene-2-carbaldehyde in Organic Electronics

Executive Summary

In the architectural design of organic semiconductors, asymmetric bifunctional precursors are highly sought after for their ability to enforce unidirectional stepwise synthesis. 5-(2-Bromophenyl)thiophene-2-carbaldehyde is a premier example of such a synthon. It features a reactive aldehyde (-CHO) at the 2-position and a sterically active 2-bromophenyl group at the 5-position of the central thiophene ring.

For researchers developing Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), this molecule provides a dual-axis optimization toolkit: the formyl group serves as a chemical anchor for installing electron-withdrawing groups (EWGs) to tune energy levels, while the ortho-bromo phenyl moiety is a specific trigger for intramolecular cyclization, allowing chemists to synthetically lock the molecule into a rigid, highly planar conformation.

Mechanistic Insights: The Power of Dual Functionalization

To understand why this specific halogenated heteroaromatic is critical for high-performance device fabrication, we must evaluate the causality behind its structural manipulation [1].

1. The Ortho-Bromo Moiety: Enforcing Planarity via C-H Activation

In its native state, the single bond between the thiophene and the phenyl ring experiences free rotation. The steric clash between the ortho-bromine and the thiophene protons forces a dihedral twist of roughly 25–40°, breaking extended

2. The Aldehyde Anchor: LUMO Engineering via Knoevenagel Condensation Once the core is planarized (or even in its twisted state), the aldehyde group acts as an electrophilic hub. Reacting this site with active methylene compounds (such as malononitrile or 3-ethylrhodanine) via a Knoevenagel condensation yields a strong "push-pull" chromophore. Causality: The introduction of a strong electron-withdrawing Acceptor (A) to the electron-rich Donor (D) thiophene core facilitates intramolecular charge transfer (ICT). This effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), shrinking the bandgap and shifting the molecule's absorption spectrum into the near-infrared (NIR)—a critical requirement for Non-Fullerene Acceptors (NFAs) in solar cells [3].

Pathway Mapping: Divergent Synthetic Utility

Synthetic divergence mapping of the precursor toward OPV and OFET materials.

Quantitative Material Property Projections

Below is a structural comparison showcasing how sequential derivation of 5-(2-Bromophenyl)thiophene-2-carbaldehyde transforms its optoelectronic properties.

| Material Stage | Structural Conformation | Approx. HOMO (eV) | Approx. LUMO (eV) | Optical Bandgap (eV) | Target Device Application |

| Free Precursor | Twisted, Non-fused (~35°) | -5.80 | -2.70 | 3.10 | Synthetic Intermediate |

| Knoevenagel Only | Twisted A-D System | -5.65 | -3.50 | 2.15 | OLED Emitters (TADF) |

| Cyclized Core | Rigid, Planar Fused | -5.40 | -2.85 | 2.55 | p-Type OFET Channels |

| Cyclized + Knoevenagel | Planar A-D-A Architecture | -5.50 | -3.90 | 1.60 | High-Efficiency NFA (OPV) |

Detailed Experimental Protocols

As a self-validating framework, the following protocols are designed with integrated checkpoints. Physical changes in the reaction state directly confirm the underlying mechanistic transformations.

Protocol 1: Core Planarization via Intramolecular C-H Arylation

Objective: Fuse the twisted precursor into a highly planar indeno-thiophene backbone.

-

Reagent Preparation : In an oven-dried Schlenk flask, combine 5-(2-Bromophenyl)thiophene-2-carbaldehyde (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv), Tricyclohexylphosphine [PCy₃] (0.10 equiv), and anhydrous Potassium Carbonate [K₂CO₃] (2.5 equiv).

-

Atmospheric Control : Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Zero-oxygen conditions are paramount. Oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), permanently stalling the catalytic cycle and leading to starting material recovery.

-

Reaction Execution : Inject anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.1 M concentration. Heat the mixture to 130 °C for 12 hours.

-

Self-Validation Checkpoint : Monitor the solution visually and via TLC. As the orthogonal ring fuses and planarity is achieved, the solution will shift from a pale yellow to a distinct, highly fluorescent blue/green under 365 nm UV light. This massive increase in fluorescence quantum yield validates the elimination of rotational decay pathways.

-

Work-Up : Cool to room temperature, dilute with dichloromethane (DCM), and wash heavily with brine (5 × 50 mL) to selectively pull the high-boiling DMAc into the aqueous phase. Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Acceptor Functionalization via Knoevenagel Condensation

Objective: Convert the planarized core into an electron-deficient acceptor for OPVs.

-

Reagent Mixing : Dissolve the planarized aldehyde from Protocol 1 (1.0 equiv) and Malononitrile (1.5 equiv) in anhydrous Chloroform (CHCl₃) under an inert atmosphere.

-

Catalytic Activation : Add 3 drops of basic Piperidine. Causality: Piperidine acts as a base to deprotonate the acidic

-protons of malononitrile, generating a highly nucleophilic enolate that attacks the electrophilic aldehyde carbon. -

Reaction Execution : Reflux the mixture at 65 °C for 4 hours.

-

Self-Validation Checkpoint : The reaction inherently signals completion through a dramatic bathochromic color shift. The solution will transition from fluorescent yellow to deep red or purple, visually validating the successful creation of a low-bandgap "push-pull"

-conjugated network. -

Work-Up and Isolation : Cool the mixture to room temperature. Pour slowly into ice-cold methanol to induce precipitation. The target compound, having drastically reduced solubility due to its extended rigid planar structure, will crash out as a dark microcrystalline solid. Filter and wash with cold methanol.

References

-

Molecules. "Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation." (2013). Available at:[Link][1]

-

Chemical Reviews. "Semiconducting

-Conjugated Systems in Field-Effect Transistors: A Material Odyssey of Organic Electronics." (2012). Available at:[Link][2]

Sources

Application Notes and Protocols: 5-(2-Bromophenyl)thiophene-2-carbaldehyde as a Privileged Medicinal Chemistry Scaffold

Executive Summary

The deployment of multi-functional, rigid biaryl scaffolds is a cornerstone of modern drug discovery. 5-(2-Bromophenyl)thiophene-2-carbaldehyde represents a highly privileged building block due to its chemically orthogonal reactive sites: an electrophilic formyl group and a sterically hindered ortho-aryl bromide. The integration of the thiophene nucleus—which ranks 4th among heterocycles in US FDA-approved small molecules—improves overall drug-receptor interactions by engaging in secondary hydrogen bonding via its sulfur atom and serving as an excellent bioisostere for the phenyl ring[1]. Thiophene-2-carboxaldehyde derivatives serve as foundational precursors for therapeutics ranging from antihypertensives (eprosartan) to chemotherapeutics (teniposide)[2].

As an Application Scientist, I have designed this protocol guide to navigate the divergent reactivity of this specific scaffold, providing robust, self-validating methodologies for researchers looking to access novel polycyclic chemical spaces.

Structural Rationale & Orthogonal Reactivity Logic

The true utility of 5-(2-bromophenyl)thiophene-2-carbaldehyde lies in the independence of its two functional handles.

-

The Aldehyde Handle (-CHO): The formyl group sits at the C2 position of the thiophene. Due to the electron-donating resonance of the sulfur atom, this carbonyl is slightly less electrophilic than a standard benzaldehyde[3]. Therefore, reactions like Schiff base formation or reductive aminations require strict acid-catalysis to form the highly reactive iminium intermediate.

-

The Aryl Bromide Handle (-Br): Situated at the ortho position of the adjacent phenyl ring, this C-Br bond is exceptionally sterically hindered. The phenyl ring is forced out of planarity with the thiophene to minimize torsional strain. Consequently, classic cross-coupling catalysts (like

) struggle with the reductive elimination step here. Success requires bulky, bidentate, or electron-rich phosphine ligands (e.g., dppf or XPhos) to physically force the substrates together during the catalytic cycle.

Figure 1: Divergent orthogonal reactivity pathways of the 5-(2-bromophenyl)thiophene scaffold.

Quantitative Benchmarking

The table below summarizes the optimal conditions mapped to the specific orthogonal pathways of the scaffold, establishing baseline metrics for your workflow.

Table 1: Optimization Metrics for Scaffold Functionalization

| Transformation | Target Class | Catalyst / Reagent | Base / Additive | Temp (°C) | Time (h) | Typical Yield | Mechanistic Pitfall to Monitor |

| Reductive Amination | Secondary Amines | AcOH (1.0 eq) | 25 | 12 | 80–90% | Over-reduction to primary alcohol | |

| Knoevenagel Cond. | Chalcones / Acrylates | None | Piperidine (cat.) | 80 | 3 | 85–95% | Cannizzaro disproportionation |

| Suzuki Coupling | Biaryl Derivatives | 90 | 18 | 70–85% | Protodeboronation of | ||

| Buchwald-Hartwig | Diaryl Amines | 100 | 24 | 60–75% | Competitive hydrodehalogenation |

Step-by-Step Experimental Methodologies

Protocol I: Chemoselective Aldehyde Functionalization via Reductive Amination

Objective: Convert the C2-formyl group to a secondary amine without triggering reductive debromination of the C5-aryl bromide.

Causality Rationale: We actively avoid potent hydrides like

Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-(2-bromophenyl)thiophene-2-carbaldehyde (1.0 mmol, 267 mg) and your target primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

-

Acidification: Add glacial acetic acid (1.0 mmol, 60 µL) dropwise. Stir at room temperature for 2 hours to allow iminium formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add

(1.5 mmol, 318 mg) in three portions over 15 minutes. -

Completion: Remove the ice bath and stir at room temperature for 12 hours.

-

Quench & Extraction: Carefully quench with saturated aqueous

(15 mL) until gas evolution ceases (pH ~8). Extract with dichloromethane (

Self-Validating System (Quality Control):

-

Visual Cues: The solution will transiently darken (yellow to deep orange) upon acid addition due to extended conjugation in the iminium ion. The color fades upon reduction.

-

TLC: The starting material is strongly UV-active (254 nm). The secondary amine product will elute significantly lower on the plate (e.g.,

shifts from 0.7 to 0.3 in 20% EtOAc/Hexanes) and will selectively stain with Ninhydrin upon heating. -

LC-MS: Look for the characteristic isotopic mass distribution of the single bromine atom (an M and M+2 peak of nearly equal intensity) in the positive ESI trace.

Protocol II: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Arylate the sterically encumbered ortho-bromo position while preserving the unmasked formyl group.

Causality Rationale: The ortho-bromo moiety is shielded. We utilize

Procedure:

-

Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 5-(2-bromophenyl)thiophene-2-carbaldehyde (1.0 mmol), the chosen arylboronic acid (1.3 mmol),

(2.0 mmol, 424 mg), and -

Atmosphere Exchange: Seal the vial and purge with Argon via a vacuum manifold (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed distilled water (1 mL) via syringe.

-

Heating: Heat the biphasic mixture in an oil bath at 90 °C for 18 hours.

-

Workup & Catalyst Removal: Cool to room temperature. Dilute with EtOAc (20 mL). To prevent Pd-poisoning during subsequent purification, strictly filter the crude black mixture through a short pad of Celite. Wash the filtrate with water (

mL) and brine, dry over

Self-Validating System (Quality Control):

-

Visual Cues: The reaction turns from a clear orange suspension to a dark, opaque black suspension as palladium black precipitates upon cycle exhaustion.

-

LC-MS: The mass spectrum provides instantaneous validation: the complete disappearance of the 1:1 isotopic bromine splitting pattern indicates successful oxidative addition and complete consumption of the C-Br bond.

References

-

[3] Title: 5-Bromothiophene-2-carbaldehyde | CID 78428. Source: PubChem (National Institutes of Health). URL: [Link]

-

[2] Title: Thiophene-2-carboxaldehyde. Source: Wikipedia. URL: [Link]

-

[1] Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry (via PubMed Central). URL: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 3. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields for Bromothiophenes

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As an Application Scientist, I frequently see researchers face unexpected yield drops when transitioning from standard aryl halides to thiophene derivatives. While the Suzuki-Miyaura coupling is a robust method for C–C bond formation, bromothiophenes introduce specific kinetic and thermodynamic hurdles—namely catalyst poisoning, protodeboronation of the boronic acid partner, and regiochemistry-dependent activation.

This guide is designed to move beyond generic protocols. It provides causality-driven troubleshooting, mechanistic insights, and a self-validating experimental workflow to secure high-yield coupling for bromothiophene substrates.

Mechanistic Diagnostics

Before adjusting experimental parameters, it is critical to understand why bromothiophenes cause reaction stalling. The diagram below illustrates the catalytic cycle, highlighting the primary bottleneck: Catalyst Poisoning . Thiophene's sulfur atom acts as a competitive Lewis base, and if the palladium center is insufficiently shielded by ligands, it will irreversibly coordinate with the sulfur, halting the cycle.

Mechanistic pathway of bromothiophene Suzuki coupling highlighting the catalyst poisoning bottleneck.

Troubleshooting FAQs

Q1: Why does my yield drop precipitously when using 3-bromothiophene compared to 2-bromothiophene? Causality: The difference is strictly tied to the regiochemical activation of the carbon-halogen bond. In 2-bromothiophenes, the adjacent sulfur heteroatom stabilizes the transition state during oxidative addition, making it highly reactive[1]. Conversely, the 3-position lacks this direct electronic stabilization, resulting in a significantly higher activation energy barrier[2]. If you apply a standard Pd(PPh₃)₄ protocol to a 3-bromothiophene, the oxidative addition step stalls, giving the boronic acid partner time to decompose.

Q2: How do I select the right Palladium/Ligand system to prevent thiophene-induced catalyst poisoning? Causality: Thiophene sulfur coordinates to exposed Pd(II) intermediates, creating a stable, inactive complex. To prevent this, you must induce steric shielding . Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are mandatory for difficult substrates[3]. Their bulky structural profile physically blocks the thiophene sulfur from approaching the palladium core, while their electron-rich nature simultaneously accelerates the difficult oxidative addition into the C–Br bond[3].

Q3: I see rapid consumption of my boronic acid partner, but unreacted bromothiophene remains. What is happening? Causality: You are experiencing a severe kinetic mismatch resulting in protodeboronation . Because the oxidative addition or transmetalation is too slow, the arylboronic acid sits in the warm, basic aqueous environment and undergoes hydrolytic cleavage of the C–B bond, converting into an unreactive arene[4]. Solution: You must outcompete the side reaction. Switch to a highly active precatalyst (e.g., XPhos-Pd-G2) to accelerate transmetalation, and swap harsh bases (NaOH/KOH) for milder alternatives (K₃PO₄ or Cs₂CO₃) to reduce the rate of base-catalyzed boronic acid degradation[4].

Q4: Should I run the reaction under strictly anhydrous conditions? Causality: No. While you must strictly exclude oxygen to prevent oxidative homocoupling of the boronic acid, water is mechanistically essential. Water hydrates the inorganic base, facilitating the formation of the critical palladium-hydroxo [Ar–Pd–OH] intermediate, which is the active species required for transmetalation with the boronic acid[5][6]. A mixed solvent system (e.g., 1,4-Dioxane/H₂O at 4:1) is highly recommended[2].

Reaction Parameter Matrix

The table below summarizes the quantitative and qualitative data for optimizing reaction conditions based on the specific bromothiophene substrate being utilized.

| Substrate | Electrophile Reactivity | Optimal Catalyst/Ligand | Preferred Base & Solvent | Expected Yield Range | Mechanistic Rationale |

| 2-Bromothiophene | High (Heteroatom adjacent) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) | K₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O (4:1) | 75% – 95% | Standard protocols apply[1]; minimal steric shielding is required due to rapid C-Br activation. |

| 3-Bromothiophene | Low (Lacks adjacent heteroatom) | XPhos-Pd-G2 or Pd(OAc)₂/SPhos (2-5 mol%) | K₃PO₄ (3.0 eq) in 1,4-Dioxane/H₂O (4:1) | 70% – 85% | Bulky Buchwald ligands are required to prevent sulfur-driven catalyst poisoning and force oxidative addition[2][3]. |

| Poly-bromothiophenes | Moderate | Pd(dtbpf)Cl₂ (1-2 mol%) | Et₃N (2.0 eq) in Micellar aqueous media | 60% – 80% | Mild aqueous micellar conditions prevent protodeboronation and side reactions during multi-coupling[6][7]. |

Validated Experimental Protocol: High-Yield Bromothiophene Coupling

This step-by-step methodology incorporates the mechanistic safeguards discussed above, utilizing an active Buchwald system to guarantee turnover.

Step-by-step experimental workflow for optimized bromothiophene Suzuki coupling.

Materials Required:

-

Bromothiophene substrate (1.0 equiv)

-

Arylboronic acid or Pinacol ester (1.2 - 1.5 equiv)

-

Precatalyst: XPhos-Pd-G2 (2 mol%)[3]

-

Base: Finely ground anhydrous K₃PO₄ (3.0 equiv)[4]

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio v/v)

Step-by-Step Methodology:

Step 1: Reagent Loading (Solid Phase)

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromothiophene (if solid), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos-Pd-G2 (0.02 equiv).

-

Causality Check: Loading solids before liquids ensures accurate stoichiometry and prevents the active catalyst from resting in un-degassed solvent, which causes premature decomposition[1][2].

Step 2: Solvent Addition & Strict Degassing

-

Add the 1,4-Dioxane and H₂O mixture to reach a 0.1 M concentration.

-

Immediately seal the vessel and perform three cycles of Freeze-Pump-Thaw, or alternately, pull a vacuum and backfill with ultra-pure Argon three times.

-

Causality Check: The 4:1 ratio ensures enough organic solvation for the substrates while providing the requisite aqueous microenvironment for transmetalation[5]. Degassing strictly eliminates O₂, halting oxidative homocoupling of the boronic acid.

Step 3: Thermal Initiation

-

Submerge the sealed Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800+ RPM) for 2 to 12 hours.

-

Causality Check: Do not exceed 80 °C. Temperatures above 100 °C exponentially increase the rate of protodeboronation of the boronic acid, destroying your stoichiometric excess[4].

Step 4: In-Process Control (IPC) Validation

-

After 2 hours, briefly cool the reaction and extract a 10 µL aliquot. Quench it in ethyl acetate, filter through a celite plug, and analyze via GC-MS or TLC.

-

Self-Validation Check: If the bromothiophene is intact but the boronic acid is gone, your system suffers from protodeboronation. To fix this, increase catalyst loading to 5 mol% in the next run to outcompete degradation. If both are present, continue heating.

Step 5: Quenching and Aqueous Workup

-

Upon confirmed consumption of the bromothiophene, cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (3x reaction volume) and quench with equal parts saturated aqueous NaCl (brine).

-

Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

-

Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

References

-

MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." Available at: [Link]

-

DOI/Elsevier. "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media." Available at: [Link]

-

NIH/PMC. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. mdpi.com [mdpi.com]

Catalyst and ligand selection for cross-coupling with 5-(2-Bromophenyl)thiophene-2-carbaldehyde

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 5-(2-Bromophenyl)thiophene-2-carbaldehyde .

This substrate presents a "perfect storm" of synthetic challenges: extreme steric hindrance around the carbon-bromide bond, a sulfur-containing heterocycle that can poison transition metals, and a base-sensitive aldehyde functional group. This guide transcends standard protocols to provide you with causality-driven troubleshooting, self-validating workflows, and mechanistic insights to ensure reproducible success in your drug discovery campaigns.

The Molecular Anatomy of Failure

Before treating a symptom, we must understand the disease. When cross-coupling 5-(2-Bromophenyl)thiophene-2-carbaldehyde, researchers typically encounter three failure modes:

-

Steric Bulk (The Ortho-Effect): The bulky thiophene ring positioned ortho to the bromide drastically impedes the oxidative addition step of the Palladium catalyst[1].

-

Aldehyde Degradation: Traditional Suzuki-Miyaura couplings often use strong bases (e.g.,

, -

Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft ligand, coordinating with

and leading to the premature precipitation of inactive Palladium black[3].

Fig 1. Catalytic cycle of Suzuki coupling mapping the structural pain points of the substrate.

Quantitative Optimization Matrix

To bypass these structural bottlenecks, standard

| Catalyst Precursor | Ligand Choice | Base Selection | Solvent System | Avg. Conversion | Mechanistic Causality / Diagnostic |

| N/A (Tetrakis) | Toluene | < 15% | Failure: Triphenylphosphine is too small; cannot force reductive elimination of bulky ortho-substituents. | ||

| dppf (Bidentate) | Dioxane/ | 45 - 60% | Moderate: Bidentate nature limits sulfur coordination, but lacks sufficient electron richness for fast oxidative addition. | ||

| SPhos or XPhos | Toluene/ | > 95% | Optimal : Dialkylbiaryl phosphines (Buchwald ligands) are highly electron-rich (accelerates addition) and bulky (accelerates elimination)[1]. | ||

| SPhos | THF | < 5% (Product) | Failure: |

Troubleshooting & FAQs

Q: My reaction stalls at 20% conversion, and I recover mostly unreacted 5-(2-Bromophenyl)thiophene-2-carbaldehyde. Why is oxidative addition failing?

A: The bromine atom is tucked against the bulky thiophene ring. Standard ligands like

Q: I am seeing the desired cross-coupling mass in LC-MS, but the aldehyde proton is missing in the

Q: Shortly after heating, the reaction mixture turns from deep red to black, and a mirror-like precipitate forms on the flask. Yields are negligible. How do I fix this?

A: This is a classic symptom of "Palladium Black" precipitation, indicating premature catalyst death. The sulfur in your thiophene ring is out-competing your designated ligand, coordinating to the

Fig 2. Diagnostic decision tree for 5-(2-Bromophenyl)thiophene-2-carbaldehyde cross-coupling.

Self-Validating Standard Operating Procedure (SOP)

This protocol employs an internal diagnostic check system. Do not proceed to subsequent steps if the validation checks fail.

Workflow: Suzuki-Miyaura Coupling using SPhos Pd G3 Precatalyst

Step 1: Reagent Preparation & Degassing (Critical)

Combine 5-(2-Bromophenyl)thiophene-2-carbaldehyde (1.0 eq), your chosen arylboronic acid (1.2 eq), and

-

Self-Validation Check: Sparge the solution with Argon for exactly 15 minutes. The solution should remain clear. If it turns cloudy, your base is not dissolving; add 5% more water by volume.

Step 2: Catalyst Activation Under a positive pressure of Argon, add SPhos Pd G3 (2.0 mol%).

-

Self-Validation Check: Upon heating to 40°C, monitor the color. The solution must transition from pale yellow to a vibrant, homogeneous red/orange within 5 minutes. This indicates the successful cleavage of the precatalyst and formation of the active

-SPhos complex. If the solution turns black immediately, your system has oxygen contamination. Abort and restart Step 1.

Step 3: Thermal Coupling Raise the temperature to 80°C and stir vigorously (800 RPM) for 4-6 hours.

-

Causality Note: High shear stirring is required because the

transmetalation step occurs at the biphasic solvent interface. Poor stirring = poor transmetalation[5].

Step 4: Reaction Quench and LC-MS Validation Cool to room temperature. Dilute with EtOAc and wash with Brine.

-

Self-Validation Check: Run a crude LC-MS. You should see a highly distinct UV peak for the product. Check the Mass Spec channel: if you observe a mass corresponding to[M -

+

References

-

Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. ResearchGate. Available at:[Link]

-

An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. NIH. Available at:[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at:[Link]

-

A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. ACS Organic Letters. Available at:[Link]

Sources

- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Optimizing base and solvent conditions for Stille reactions of thiophenes

Advanced Technical Support Center: Optimizing Base & Solvent Matrices for Thiophene Stille Couplings

As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of thiophenes. While the Stille reaction is celebrated for its broad functional group tolerance and neutral conditions compared to the Suzuki coupling[1], thiophene stannanes present unique electronic and steric challenges.

Below is a curated troubleshooting guide and optimized protocol designed to diagnose failures, explain the chemical causality behind additive selection, and ensure reproducible carbon-carbon bond formation.

PART 1: Troubleshooting & FAQs (Causality & Mechanism)

Q: My Stille coupling of an electron-rich thiophene stannane with an aryl halide is stalling at 30% conversion. Should I switch from a neutral solvent to a strongly basic one? A: No. Unlike the Suzuki reaction, which mandates aqueous bases (like K2CO3 or NaOH) to activate the boronic acid, the Stille reaction operates optimally under essentially neutral conditions. Applying a strong base will not accelerate a stalled Stille coupling and will likely degrade base-sensitive electrophiles[1]. The Causality: Your reaction is stalling because of a kinetic bottleneck at the transmetalation step. Thiophene stannanes can be sterically hindered, and strongly coordinating phosphine ligands can cause "autoretardation" by failing to dissociate from the Pd(II) center. To resolve this, you must introduce a nucleophilic activator like Cesium Fluoride (CsF) or a co-catalyst like Copper(I) Iodide (CuI) rather than a Brønsted base[2].

Q: How exactly do CsF and CuI overcome transmetalation bottlenecks in thiophene couplings? A: This is an intersection of kinetics and coordination chemistry.

-

-

The Fluoride Effect:* The Sn-F bond is thermodynamically highly favorable (~575 kJ/mol). Adding 2.0–2.2 equivalents of CsF directly coordinates to the organotin species. This forms a highly nucleophilic, hypervalent five-coordinate intermediate, [R-SnBu3F]-, which transfers the thiophene group to the Pd(II) complex orders of magnitude faster than a neutral stannane[2][3].

-

-

-

The Copper Effect:* CuI acts as a potent phosphine scavenger, opening a critical coordination site on Palladium. Furthermore, CuI participates in an intermediary Sn-to-Cu transmetalation, generating a transient organocopper species that reacts instantly with the Pd center[4]. Baldwin et al. have demonstrated a powerful tandem effect when both CuI and CsF are used simultaneously to synthesize advanced functional materials[2].

-

Q: I am coupling a thiophene triflate and added Lithium Chloride (LiCl) to my N-Methyl-2-pyrrolidone (NMP) solvent system, but the reaction completely died. Why? A: You have encountered a classic solvent-additive paradox. The foundational logic of adding LiCl to triflate couplings is that nucleophilic chloride replaces the unreactive Pd-O bond with a reactive Pd-Cl bond, thereby facilitating transmetalation. However, Roth and co-workers demonstrated that this effect is entirely dependent on the solvent's polarity[2]. In low-polarity or ethereal solvents like 1,4-dioxane, LiCl is absolutely required. But in a highly coordinating solvent like NMP, the excess chloride atoms heavily saturate the Palladium coordination sphere, causing a profound inhibitory effect[2]. Resolution: If you are using NMP, omit the LiCl entirely; if you must use LiCl, switch your solvent system to 1,4-dioxane[5].

Q: How do I efficiently remove the toxic, highly lipophilic tributyltin byproducts without tedious chromatography? A: Utilizing CsF as your additive provides a self-validating purification mechanism. As the CsF drives the transmetalation forward, it concurrently converts the displaced tributyltin moiety into tributyltin fluoride (Bu3SnF)[2]. Unlike typical tin halides, Bu3SnF forms an insoluble polymeric network in organic solvents like DMF or Toluene. A simple filtration through a Celite pad post-reaction removes >95% of the tin waste before liquid-liquid extraction begins[3].

PART 2: Solvent & Additive Matrix

To optimize your thiophene Stille coupling, map your substrate to the validated matrix below.

| Solvent | Additive / Co-catalyst | Substrate Profile | Causality & Experimental Outcome |

| Toluene | None | Electron-deficient halides | Baseline conditions. Transmetalation is slow. Often results in autoretardation by phosphine ligands[5]. |

| 1,4-Dioxane | LiCl (excess) | Thiophene Triflates | Excellent. Cl⁻ displaces the triflate on the Pd(II) complex, enabling rapid transmetalation[2]. |

| NMP | LiCl (excess) | Thiophene Triflates | Inhibited. Highly coordinating NMP combined with Cl⁻ saturates Pd coordination sites, killing the catalytic cycle[2]. |

| DMF | CsF (2.2 eq) + CuI (5 mol%) | Base-sensitive / Sterically hindered thiophenes | Optimal. CsF forms hypervalent tin; CuI scavenges ligands. Tin byproducts crash out as filterable solids[2][4]. |

PART 3: Self-Validating Experimental Protocol

This highly optimized protocol relies on the synergistic DMF/CsF/CuI system to ensure rapid coupling of challenging thiophene stannanes while preserving base-sensitive functional groups (e.g., benzylic bromides)[1].

Step 1: System Preparation & Degassing In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq) and the thiophene organostannane (1.1 eq). Add anhydrous DMF to achieve a 0.1 M concentration. Critical Action: Degas the solvent by sparging with Argon for 15 minutes. Trace oxygen acts as an oxidant, promoting undesired homocoupling of the stannane reagent.

Step 2: Additive Charging Under positive Argon pressure, add Pd(PPh3)4 (5 mol%), CuI (5 mol%), and CsF (2.2 eq). The neutral nature of CsF ensures that sensitive molecular architectures remain intact, completely bypassing the harsh hydrolytic conditions required for Suzuki variants[1].

Step 3: Heating & Visual Validation Checkpoint Seal the vessel and heat the mixture to 80 °C. Self-Validation Cue: Monitor the flask between 30 to 60 minutes. The appearance of a fine white precipitate validates that transmetalation is successfully occurring. This solid is the insoluble polymeric Bu3SnF crashing out of the DMF[2]. If the solution remains entirely clear after 2 hours, the catalytic cycle has stalled.

Step 4: Quench & Primary Filtration Upon completion (monitored by LC-MS or TLC, typically 4–12 hours), cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3× volume) and filter the suspension directly through a tightly packed pad of Celite. This eliminates the bulk of the toxic tin fluorides and copper salts.

Step 5: Workup Transfer the filtrate to a separatory funnel. Wash with a 10% aqueous KF solution (to aggressively scavenge any trace dissolved tin), followed by distilled water (3× to remove DMF) and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and proceed to column chromatography.

PART 4: Mechanistic Pathway Diagram

Catalytic cycle of the Stille coupling highlighting transmetalation acceleration via CsF/CuI additives.

PART 5: References

-

[2] Stille Polycondensation for Synthesis of Functional Materials - Chemical Reviews (ACS Publications). Available at:[Link]

-

[4] Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - National Institutes of Health (PMC). Available at:[Link]

-

[3] Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - National Institutes of Health (PMC). Available at:[Link]

-

[5] THE STILLE REACTION, 38 YEARS LATER - CORE (Open Access). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions of Aryl Bromides

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion, a common challenge encountered when working with aryl bromides. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework grounded in mechanistic principles to empower you to solve problems effectively. This resource combines a systematic troubleshooting guide with in-depth FAQs to address the multifaceted nature of these powerful transformations.

Systematic Troubleshooting Guide: A Step-by-Step Diagnostic Approach

Low or no conversion is the most frequent issue in palladium-catalyzed reactions. The key to solving it is a systematic, one-variable-at-a-time approach. This guide is structured as a series of questions to help you logically pinpoint the root cause.

Q1: My reaction has stalled or yielded no product. What are the first and most critical checks?

A: Before delving into complex parameter screening, always start with the fundamentals. Often, the issue lies in the integrity of the reaction setup and reagents. A failed reaction that remains colorless or shows no change from the starting materials often points to an inactive catalyst system.[1]

Initial Diagnostic Checks:

-

Confirm the Failure: First, repeat the reaction exactly as before to ensure the result is reproducible and not due to a simple experimental error.

-

Verify Reagent & Solvent Integrity:

-

Purity: Impurities in starting materials, the base, or solvents can act as catalyst poisons.[2][3][4] Trace amounts of water or oxygen can be particularly detrimental, leading to catalyst deactivation and unwanted side reactions.[4][5] Use anhydrous solvents and ensure reagents are of high purity.

-